![molecular formula C30H27N5O5 B12383848 N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a nitrofuran group, and a phenylbenzoyl substituent. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Phenylbenzoyl Group: The phenylbenzoyl group can be introduced through an amide coupling reaction using 4-phenylbenzoyl chloride and an appropriate amine.
Incorporation of Nitrofuran Group: The nitrofuran moiety can be introduced via a nucleophilic substitution reaction using 5-nitrofuran-2-carboxylic acid and a suitable nucleophile.
Final Coupling: The final step involves coupling the benzimidazole derivative with the nitrofuran derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzimidazole and phenylbenzoyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted benzimidazole and phenylbenzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole and nitrofuran moieties.
Medicine: Potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can inhibit enzymes by mimicking natural substrates, while the nitrofuran group can generate reactive oxygen species that damage cellular components. The phenylbenzoyl group may enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, albendazole, and mebendazole.
Nitrofuran Derivatives: Nitrofurantoin and furazolidone.
Uniqueness
N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide is unique due to its combination of benzimidazole, nitrofuran, and phenylbenzoyl groups, which confer a distinct set of chemical and biological properties
Propiedades
Fórmula molecular |
C30H27N5O5 |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C30H27N5O5/c36-29(22-15-13-21(14-16-22)20-8-2-1-3-9-20)34-25(28-32-23-10-4-5-11-24(23)33-28)12-6-7-19-31-30(37)26-17-18-27(40-26)35(38)39/h1-5,8-11,13-18,25H,6-7,12,19H2,(H,31,37)(H,32,33)(H,34,36)/t25-/m0/s1 |
Clave InChI |
YJTWDEBBCCREDG-VWLOTQADSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCCNC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


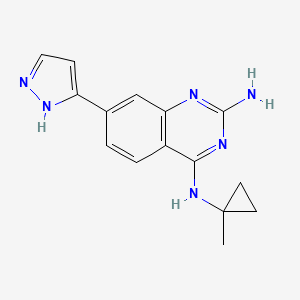
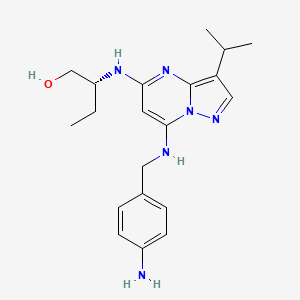
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)


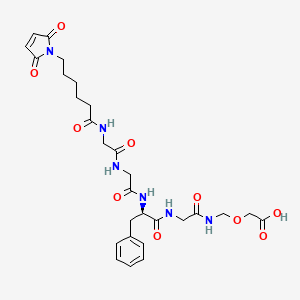

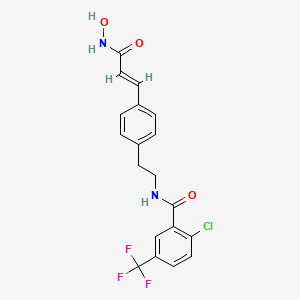
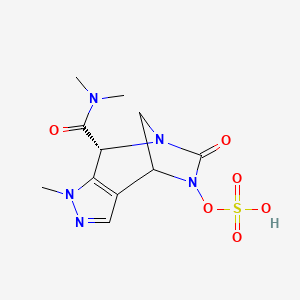



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)

